2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide
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Overview
Description
2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a nitrophenylmethyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium dithionite (Na2S2O4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the carboxamide group, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (K2CO3, NaH).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium dithionite (Na2S2O4).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Various substituted pyridine carboxamides depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with potential changes in the functional groups attached to the nitrogen atom.
Scientific Research Applications
2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
- 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
Uniqueness
2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c14-12-11(2-1-7-15-12)13(18)16-8-9-3-5-10(6-4-9)17(19)20/h1-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTYXNGKGKRWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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